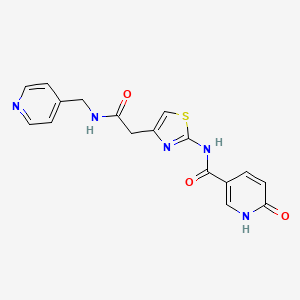

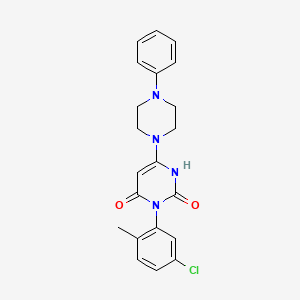

![molecular formula C12H12BrN3O2 B2435458 ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-34-8](/img/structure/B2435458.png)

ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmacologically active compounds and is considered a privileged structure in medicinal chemistry .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques

Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is synthesized through various chemical reactions. For instance, a study by Pokhodylo and Obushak (2019) details the synthesis of a related compound using methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).

Chemical Reactions and Modifications

Zhang et al. (2009) describe the bromination of related triazole carboxylic acid ethyl esters, followed by a debrominative decarboxylation reaction, highlighting the chemical versatility of these compounds (Zhang, Su, Jiang, & Kuang, 2009).

Crystal Structure Analysis

The study of the crystal structure of similar compounds, as performed by Wang and Dong (2009), provides insights into the molecular configuration and intermolecular interactions of triazole derivatives (Wang & Dong, 2009).

Applications in Organic Synthesis

Building Blocks in Heterocyclic Synthesis

Compounds like ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate serve as building blocks in synthesizing various heterocyclic compounds, as demonstrated by Allin et al. (2005) in their synthesis of tri- and tetra-cyclic heterocycles using radical cyclisation reactions (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Microwave-Assisted Organic Synthesis (MAOS)

The use of MAOS for synthesizing triazole derivatives, as investigated by Insani, Wahyuningrum, and Bundjali (2015), showcases the compound's role in modern, efficient synthesis methods (Insani, Wahyuningrum, & Bundjali, 2015).

Palladium-Catalysed Arylation

Mokhtar et al. (2017) describe the successful preparation of aryl-triazoles via palladium-catalysed direct arylation, demonstrating the compound's utility in complex organic synthesis reactions (Mokhtar, Laidaoui, Abed, Soulé, & Doucet, 2017).

Miscellaneous Applications

Solid Phase Peptide Synthesis

Jiang, Davison, Tennant, and Ramage (1998) have designed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for application in solid-phase peptide synthesis, indicating the potential use of related triazole compounds in peptide chemistry (Jiang, Davison, Tennant, & Ramage, 1998).

Antiviral Evaluation

Jordão et al. (2009) conducted antiviral evaluations of N-amino-1,2,3-triazole derivatives, suggesting potential biomedical applications for these compounds (Jordão, Afonso, Ferreira, de Souza, Almeida, Beltrame, Paiva, Wardell, Wardell, Tiekink, Damaso, & Cunha, 2009).

Eigenschaften

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTHAPLVFVRDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

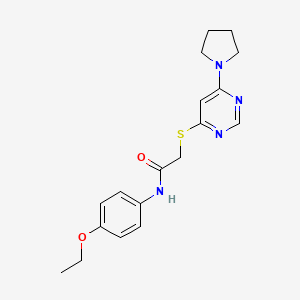

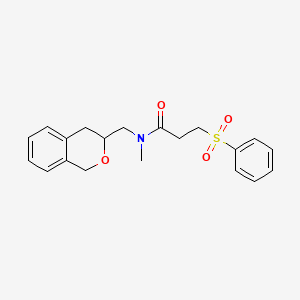

![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)

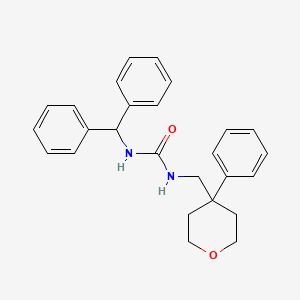

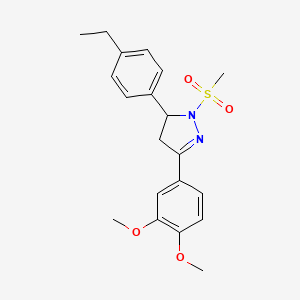

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

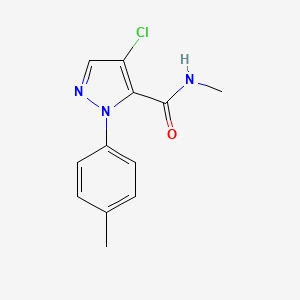

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)

![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)

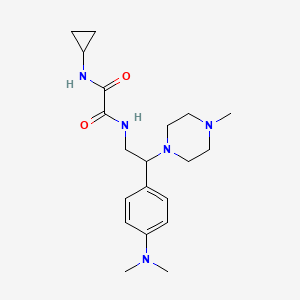

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2435398.png)